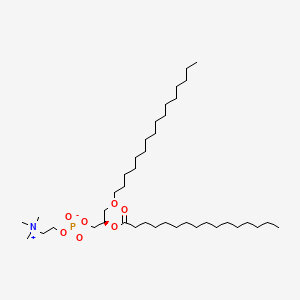![molecular formula C10H11N3 B1219069 1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline CAS No. 32725-29-4](/img/structure/B1219069.png)
1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline
Overview
Description
1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is structurally characterized by a fused imidazole and quinazoline ring system, which imparts unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline typically involves the reaction of 2-chloro-4,5-dihydroimidazole with 2-aminoacetophenones in dichloromethane at ambient temperature . This reaction proceeds through the formation of an enamine intermediate, which can undergo further cycloaddition reactions to yield various derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline undergoes several types of chemical reactions, including:
Cycloaddition Reactions: The enamine moiety in the compound can participate in 1,3-dipolar cycloaddition reactions with nitrones to form spiro-isoxazolidines.
Alkylation and Acylation: The compound can be alkylated or acylated using reagents like dimethyl acetylene-dicarboxylate, acetyl chloride, benzoyl chloride, and mesyl chloride.
Common Reagents and Conditions
Cycloaddition: Nitrones in dichloromethane at ambient temperature.
Alkylation/Acylation: Dimethyl acetylene-dicarboxylate, acetyl chloride, benzoyl chloride, and mesyl chloride under appropriate conditions.
Major Products
Spiro-isoxazolidines: Formed from cycloaddition reactions.
1-Substituted Derivatives: Formed from alkylation and acylation reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline involves its interaction with α-adrenergic and imidazoline receptors. This interaction leads to vasodilation and a subsequent reduction in blood pressure . The compound’s ability to modulate these receptors without causing orthostatic hypotension is particularly noteworthy .
Comparison with Similar Compounds
Similar Compounds
Clonidine: An aryliminoimidazolidine with antihypertensive activity mediated by α-adrenergic receptors.
Moxonidine: Another aryliminoimidazolidine with similar receptor interactions.
2,3-Dihydroimidazo[1,2-a]benzimidazole: Exhibits similar biological activities but differs in its structural framework.
Uniqueness
1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline is unique due to its fused ring system, which provides a rigid structure that can enhance receptor binding affinity and selectivity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent .
Properties
IUPAC Name |
2,3,5,10-tetrahydroimidazo[2,1-b]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-4-9-8(3-1)7-13-6-5-11-10(13)12-9/h1-4H,5-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLZYXWYSUGNDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CC=CC=C3NC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33376-05-5 (mono-hydrochloride) | |
| Record name | 1,2,3,5-Tetrahydroimidazo(2,1-b)quinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032725294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10186400 | |
| Record name | 1,2,3,5-Tetrahydroimidazo(2,1-b)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32725-29-4 | |
| Record name | 1,2,3,5-Tetrahydroimidazo(2,1-b)quinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032725294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,5-Tetrahydroimidazo(2,1-b)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,5-TETRAHYDROIMIDAZO(2,1-B)QUINAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1KQ4XFJ99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[(3S,5R,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B1218994.png)








